molecular formula C7H12O2 B167727 3,3-Diethoxy-1-propyne CAS No. 10160-87-9

3,3-Diethoxy-1-propyne

Cat. No. B167727
Key on ui cas rn: 10160-87-9
M. Wt: 128.17 g/mol
InChI Key: RGUXEWWHSQGVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04028365

Procedure details

4-Benzamidopiperidine (62 g.) was added to a stirred suspensions of 1.1 g. cupric acetate and 9.5 g. paraformaldehyde in 300 ml. dry dioxane, followed by propiolaldehyde diethylacetal (38.6 g.). Stirring was continued for 24 hours at 80° C. under nitrogen. The hot reaction mixture was filtered and the filtrate was evaporated. Recrystallisation of the solid residue from ethyl acetate-petroleum ether (bp. 60°-80° C.) gave 4-benzamido-1-(4,4-diethoxybut-2-ynyl)piperidine as colourless shining leaflets. (84.6 g.), m.p. 130° C. (Found: C, 69.5; H, 8.3; N, 8.3 C20H28N2O3 requires C, 69.7; H, 8.2; N, 8.1%).
Quantity
62 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:16]=O.[CH2:18]([O:20][CH:21]([O:24][CH2:25][CH3:26])[C:22]#[CH:23])[CH3:19]>O1CCOCC1>[C:1]([NH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][C:23]#[C:22][CH:21]([O:24][CH2:25][CH3:26])[O:20][CH2:18][CH3:19])[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1CCNCC1
Step Two
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
38.6 g
Type
reactant
Smiles
C(C)OC(C#C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the solid residue from ethyl acetate-petroleum ether (bp. 60°-80° C.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1CCN(CC1)CC#CC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.